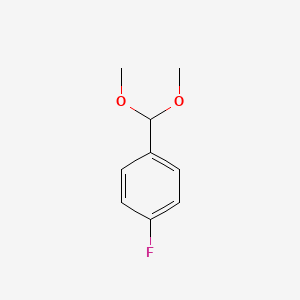

1-(Dimethoxymethyl)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxymethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZXXYJDCMNWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Dimethoxymethyl 4 Fluorobenzene and Its Analogs

Established Acetalization Protocols of 4-Fluorobenzaldehyde (B137897)

The conversion of 4-fluorobenzaldehyde to its dimethyl acetal (B89532), 1-(dimethoxymethyl)-4-fluorobenzene, is a fundamental protection strategy in multi-step organic synthesis. This transformation is typically achieved through acetalization, a reversible reaction between an aldehyde and an alcohol. amanote.comncert.nic.in

Acid-Catalyzed Condensation Methods

The most common route for synthesizing this compound involves the direct acid-catalyzed reaction of 4-fluorobenzaldehyde with methanol (B129727). This equilibrium-driven process typically requires the removal of water to drive the reaction to completion. A variety of acid catalysts, both homogeneous and heterogeneous, can be employed. chemicalbook.comguidechem.com

Traditional methods utilize mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wipo.int However, these catalysts can be corrosive and difficult to separate from the reaction mixture. To overcome these limitations, solid acid catalysts have been developed. These offer advantages such as easier recovery, reusability, and reduced environmental impact. wipo.int Examples of effective solid catalysts for acetalization include:

Perchloric acid adsorbed on silica (B1680970) gel: An efficient, reusable catalyst for protecting aldehydes under solvent-free conditions. youtube.com

Zirconium tetrachloride (ZrCl₄): A highly chemoselective catalyst for acetalization under mild conditions. youtube.com

Vanadium-substituted cesium phosphomolybdate salts: These solid catalysts demonstrate high activity and selectivity in the acetalization of benzaldehydes, attributed to their strong Brønsted acidity. wipo.int

Palladium (Pd) complexes: Palladium catalysis offers a mild and highly efficient method for acetal formation at ambient temperatures with low catalyst loading. youtube.com

The reaction is typically conducted at room temperature over several hours.

Table 1: Comparison of Acid Catalysts for Acetalization

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | HCl, H₂SO₄ | High reaction rates | Corrosive, difficult to separate |

| Heterogeneous | Perchloric acid/SiO₂, ZrCl₄, Cs₄PMo₁₁V₁O₄₀ | Reusable, non-corrosive, easy separation | May have lower activity than homogeneous |

| Metal-Organic | Palladium complexes | Mild conditions, low catalyst loading | Cost of metal, potential for leaching |

Photoacid-Catalyzed Approaches in Acetal Formation

In recent years, photo-organocatalysis has emerged as a green and mild alternative for acetal synthesis. researchgate.net These methods utilize photocatalysts that become strongly acidic upon light irradiation, enabling the reaction to proceed under neutral conditions without the need for strong Brønsted or Lewis acids. patsnap.comorganicchemistrytutor.com

One notable approach uses 6-bromo-2-naphthol (B32079) as a photoacid catalyst. patsnap.comcdnsciencepub.com Upon irradiation with visible light (e.g., blue LEDs), its acidity in the excited state increases significantly, allowing it to catalyze the acetalization of various aldehydes, including benzaldehyde (B42025) derivatives. organicchemistrytutor.comresearchgate.net The mechanism involves the photo-excited catalyst protonating the aldehyde, making it susceptible to nucleophilic attack by the alcohol. organicchemistrytutor.com

Other successful photo-organocatalytic systems for acetalization include:

Eosin Y: A dye that acts as a photocatalyst under visible light, effectively protecting a broad range of aldehydes. youtube.com

Thioxanthenone: An organic photocatalyst that facilitates highly efficient acetalization of both aromatic and aliphatic aldehydes using inexpensive household lamps. researchgate.net

These photochemical methods are highly attractive from a green chemistry perspective as they often operate at room temperature, use low-energy visible light, and employ catalytic amounts of non-metallic, organic molecules. researchgate.netorganicchemistrytutor.com

Synthesis of Halogenated this compound Derivatives

Halogenated analogs of this compound are valuable building blocks. The introduction of additional halogen atoms onto the aromatic ring can be achieved through various strategies, with regioselectivity being a key challenge.

Regioselective Bromination Strategies

Direct electrophilic bromination of this compound is complex due to the competing directing effects of the substituents. Both the fluorine atom and the dimethoxymethyl group are ortho, para-directors. youtube.comorganicchemistrytutor.comyoutube.com This would likely lead to a mixture of isomeric products, complicating purification.

A more regioselective and synthetically viable approach involves a two-step process: first, the bromination of 4-fluorobenzaldehyde, followed by the acetalization of the resulting bromo-aldehyde. The electron-withdrawing formyl group (-CHO) is a meta-director, while the fluorine atom is an ortho, para-director. organicchemistrytutor.com In the electrophilic bromination of 4-fluorobenzaldehyde, the activating, ortho-directing effect of the fluorine atom overrides the deactivating, meta-directing effect of the aldehyde. This results in the selective formation of 3-bromo-4-fluorobenzaldehyde (B1265969) . chemicalbook.com

Several methods have been reported for the synthesis of 3-bromo-4-fluorobenzaldehyde:

Bromine with a Lewis Acid: A common method involves reacting 4-fluorobenzaldehyde with bromine in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) in a chlorinated solvent.

Bromine in Oleum (B3057394): A high-yielding process uses 65% oleum (a solution of sulfur trioxide in sulfuric acid) with catalytic amounts of iodine and zinc bromide. chemicalbook.com

In-situ Bromine Generation: A greener approach generates bromine in situ from sodium bromide and an oxidant like sodium hypochlorite (B82951) in a biphasic system, often enhanced by ultrasonication. This method avoids the direct handling of hazardous liquid bromine. guidechem.compatsnap.com

Once 3-bromo-4-fluorobenzaldehyde is synthesized and purified, it can be converted to 1-(dimethoxymethyl)-3-bromo-4-fluorobenzene using the standard acid-catalyzed or photoacid-catalyzed acetalization methods described in section 2.1. google.com

Table 2: Synthetic Routes for 3-Bromo-4-fluorobenzaldehyde

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Br₂, AlCl₃, Dichloromethane | Reflux, 16 hours | ~56% (based on reported masses) | |

| Br₂, Oleum, I₂, ZnBr₂ | 30-40°C, ~4.5 hours | 97% | chemicalbook.com |

Exploration of Other Halogenation Pathways

The synthesis of other halogenated derivatives, such as chlorinated or iodinated analogs, follows a similar strategic logic to bromination. Direct halogenation of this compound would likely suffer from poor regioselectivity. Therefore, the preferred route is the halogenation of 4-fluorobenzaldehyde followed by acetalization.

For chlorination, methods analogous to bromination, such as using chlorine gas with a Lewis acid catalyst, can be employed, although these often present significant handling hazards. google.com Green alternatives for halogenation are increasingly sought. For instance, systems using ammonium (B1175870) halides with hydrogen peroxide in acetic acid have been shown to be effective for the green halogenation of electron-rich heterocyclic rings and phenols, offering a potentially safer route for generating the electrophilic halogen species ("X⁺"). researchgate.netcdnsciencepub.com

The synthesis of fluorinated aromatic aldehydes can also be achieved via halogen-exchange (Halex) reactions. For example, 4-chlorobenzaldehyde (B46862) can be converted to 4-fluorobenzaldehyde with high yield and selectivity using spray-dried potassium fluoride (B91410) (KF) and a phase-transfer catalyst, offering a greener process from a different starting material. researchgate.net

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the development of synthetic routes for compounds like this compound and its derivatives. guidechem.com Key considerations include minimizing waste, avoiding hazardous reagents and solvents, improving energy efficiency, and using renewable resources. chemicalbook.comnih.gov

Several of the advanced methodologies discussed align with these principles:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of acids (especially solid acids) or photocatalysts is superior to using stoichiometric reagents. wipo.intyoutube.com Solid acid catalysts are particularly advantageous as they can be easily recovered and reused, minimizing waste and simplifying product purification. wipo.int

Photocatalysis: Photo-organocatalytic acetalization utilizes visible light, an abundant and non-hazardous energy source, and avoids harsh acidic conditions. researchgate.netorganicchemistrytutor.com

Safer Halogenation: Green halogenation protocols that generate the reactive halogen species in situ from safer salts (e.g., NaBr) and oxidants (e.g., H₂O₂) avoid the use and transport of highly toxic and corrosive elemental halogens like Br₂ or Cl₂. guidechem.comcdnsciencepub.com

Atom Economy: Designing reactions to maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Catalytic approaches generally offer better atom economy than stoichiometric ones. cdnsciencepub.com

Biodegradation: From an environmental standpoint, understanding the metabolic pathways of halogenated aromatics is crucial. Research into the microbial degradation of these compounds, which often involves enzymatic dehalogenation, provides insight into their environmental fate and potential for bioremediation. nih.govnih.gov

By integrating these green and sustainable considerations, the synthesis of this compound and its halogenated analogs can be made more efficient, safer, and environmentally benign.

Development of Novel Catalytic Systems for Acetalization Reactions

The synthesis of this compound from 4-fluorobenzaldehyde and methanol is traditionally catalyzed by homogeneous mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govacs.org While effective, these catalysts present challenges related to corrosion, difficult separation, and incompatibility with acid-sensitive substrates. nih.govacs.org Consequently, research has shifted towards developing novel catalytic systems that are more efficient, selective, and reusable.

Heterogeneous catalysts are at the forefront of this development, offering simplified product purification and catalyst recycling. One effective approach involves adsorbing strong acids onto solid supports. For instance, perchloric acid (HClO₄) adsorbed on silica gel has been demonstrated as an extremely efficient, reusable catalyst for the acetalization of various carbonyl compounds. organic-chemistry.org This system often allows for reactions under solvent-free conditions, enhancing its green credentials. organic-chemistry.org

Metal-organic frameworks (MOFs) have also emerged as promising single-site heterogeneous catalysts. nih.gov By incorporating catalytically active metal centers, such as cobalt, into a porous and structurally defined framework, it is possible to achieve high stereoselectivity and catalytic activity. nih.gov The well-defined active sites in these materials can mimic the precision of homogeneous molecular catalysts while retaining the operational advantages of a solid catalyst. nih.gov

Another innovative approach is the use of encapsulated catalysts, such as the microencapsulated palladium catalyst Pd(0)EnCat™ 30NP. While primarily used for hydrogenation reactions, the principles of catalyst encapsulation to enhance selectivity and ease of handling are applicable to other transformations, including acetalization. beilstein-journals.org The polymer matrix protects the catalytic sites and prevents leaching, allowing for clean product isolation. beilstein-journals.org

Photocatalysis under visible light offers a distinctly modern and mild alternative. Using a catalyst like Eosin Y, a broad range of aldehydes, including those with acid-sensitive groups, can be converted to their corresponding acetals in good to excellent yields under neutral conditions. organic-chemistry.org This method avoids the use of strong acids altogether, broadening the substrate scope and improving functional group tolerance. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Acetalization

| Catalyst Type | Example(s) | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Homogeneous Acid | HCl, H₂SO₄, TsOH | High activity, low cost | Ambient temperature, requires neutralization nih.govacs.orgkhanacademy.org |

| Supported Acid | Perchloric acid on silica gel | Reusable, often solvent-free, efficient | Solvent-free or in alcohol solvent organic-chemistry.org |

| Photocatalyst | Eosin Y | Neutral conditions, high functional group tolerance | Visible light irradiation, ambient temperature organic-chemistry.org |

| Metal-Organic Framework | Co-MFU-4l | Single-site activity, high selectivity, reusable | Varies with specific MOF structure nih.gov |

Evaluation of Solvent-Free and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For the synthesis of this compound, this involves minimizing or eliminating the use of hazardous organic solvents and developing energy-efficient processes.

Solvent-free reaction conditions represent a significant step towards more environmentally benign synthesis. Acetalization reactions, including the formation of this compound, can be effectively carried out by mixing the aldehyde, an alcohol (or a trialkyl orthoformate which also acts as a dehydrating agent), and a solid catalyst like silica gel-supported perchloric acid. organic-chemistry.org This approach not only reduces solvent waste but can also simplify work-up procedures. organic-chemistry.org

Ultrasound irradiation is another green technique that can accelerate reactions and often allows them to proceed without added solvents or catalysts. researchgate.net The mechanical effects of acoustic cavitation can enhance mass transfer and activate the reacting molecules, leading to high yields in shorter reaction times under ambient temperature. researchgate.net While specifically demonstrated for the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, the principles are broadly applicable to other condensation reactions. researchgate.net

The choice of reagents and catalysts is also critical. Using trimethyl orthoformate in place of a large excess of methanol can be advantageous. organic-chemistry.org Trimethyl orthoformate reacts with the water produced during the reaction to form methanol and methyl formate, thus driving the equilibrium towards the acetal product without the need for physical water removal methods like Dean-Stark distillation. organic-chemistry.org Furthermore, employing highly efficient catalysts at very low loadings (e.g., 0.1 mol%) significantly reduces waste and potential environmental impact. nih.govacs.org A procedure using just 0.1 mol% hydrochloric acid has been shown to be effective for a wide range of aldehydes, demonstrating that even traditional catalysts can be used in a more environmentally conscious manner. acs.org

Table 2: Environmentally Benign Approaches for Acetalization

| Method | Description | Key Environmental Benefit(s) |

|---|---|---|

| Solvent-Free Synthesis | Reactants are mixed directly, often with a solid catalyst. | Eliminates solvent waste, simplifies purification. organic-chemistry.org |

| Ultrasound Irradiation | Uses high-frequency sound waves to promote the reaction. | Reduces reaction times, energy consumption, and often eliminates the need for a catalyst. researchgate.net |

| High-Efficiency Catalysis | Utilizes catalysts that are effective at very low concentrations (e.g., <1 mol%). | Minimizes catalyst waste and downstream contamination. acs.org |

| In-Situ Water Removal | Employs reagents like trimethyl orthoformate to chemically remove water byproduct. | Drives equilibrium without energy-intensive physical separation methods. organic-chemistry.org |

Mechanistic Investigations of Acetal Formation and Stability under Various Conditions

The formation of this compound from 4-fluorobenzaldehyde and methanol is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. youtube.comyoutube.com The mechanism proceeds through several distinct, reversible steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluorobenzaldehyde by an acid catalyst (H⁺). youtube.com This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.com

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate known as a hemiacetal. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion of the hemiacetal to one of the hydroxyl groups, typically facilitated by another molecule of methanol or the conjugate base of the catalyst. youtube.com This converts the hydroxyl group into a good leaving group (water). khanacademy.org

Elimination of Water : The lone pair of electrons on the remaining methoxy (B1213986) group assists in the departure of the water molecule. youtube.com This results in the formation of a resonance-stabilized oxonium ion (or oxycarbenium ion). youtube.com

Second Nucleophilic Attack : A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. youtube.com

Deprotonation : The final step is the deprotonation of the resulting intermediate to yield the neutral acetal, this compound, and regenerate the acid catalyst. youtube.com

The stability of the resulting acetal is highly dependent on the pH of the environment. Acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones during reactions involving bases or nucleophiles. organic-chemistry.orgchemistrysteps.com However, they are susceptible to hydrolysis back to the parent aldehyde and alcohol under aqueous acidic conditions. chemistrysteps.com The hydrolysis mechanism is the microscopic reverse of the formation mechanism, initiated by the protonation of one of the acetal's oxygen atoms. chemistrysteps.com To favor acetal formation in the laboratory, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water that is formed as a byproduct. organic-chemistry.orgyoutube.com

Strategic Chemical Transformations and Synthetic Utility of 1 Dimethoxymethyl 4 Fluorobenzene

Elaboration into Organometallic Intermediates

The strategic placement of the fluorine atom and the dimethoxymethyl group on the benzene (B151609) ring makes 1-(dimethoxymethyl)-4-fluorobenzene a valuable substrate for constructing complex organometallic intermediates. These intermediates serve as potent nucleophiles and coupling partners in a variety of synthetic transformations.

Directed ortho-Metalation (DoM) and Lithiation Reactions for Aromatic Functionalization

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the typical electronic-based substitution patterns. mdpi.comthieme-connect.de In this process, a directing metalation group (DMG) coordinates to an organolithium base, guiding deprotonation to the adjacent ortho position. mdpi.comresearchgate.net

The dimethoxymethyl group, -CH(OCH₃)₂, in this compound serves as an effective DMG. acs.orgnih.gov The Lewis basic oxygen atoms of the acetal (B89532) chelate to a strong base, such as n-butyllithium (n-BuLi), positioning the base to selectively abstract a proton from the C-2 position of the aromatic ring. This reaction generates a highly reactive aryllithium intermediate, 2-lithio-1-(dimethoxymethyl)-4-fluorobenzene, while the alternative ortho position (C-6) remains unreacted.

This lithiated species is a potent nucleophile that can react with a wide array of electrophiles, enabling the introduction of diverse functional groups with high regiocontrol. This method provides a direct route to 2,4-disubstituted fluorobenzene (B45895) derivatives, which are important scaffolds in medicinal and materials chemistry.

Table 1: Aromatic Functionalization via Directed ortho-Metalation of this compound

| Electrophile Class | Example Reagent | Resulting Functional Group |

|---|---|---|

| Carbonyl Compounds | Acetone, Benzaldehyde (B42025) | Hydroxyalkyl |

| Alkylating Agents | Methyl iodide, Benzyl (B1604629) bromide | Alkyl |

| Silyl Halides | Trimethylsilyl chloride | Silyl (-SiMe₃) |

| Borates | Triisopropyl borate (B1201080) | Boronic acid (after hydrolysis) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (after workup) |

Synthesis of Fluoroarylboronic Acid Derivatives as Versatile Building Blocks

Arylboronic acids and their esters are exceptionally versatile building blocks in modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. lookchem.com The DoM strategy provides a direct and efficient pathway to synthesize fluoroarylboronic acid derivatives from this compound.

The synthesis begins with the ortho-lithiation as described previously. The resulting 2-lithio-1-(dimethoxymethyl)-4-fluorobenzene intermediate is then treated with an electrophilic boron source, such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). mdpi.com This reaction forms a lithium boronate complex, which upon subsequent aqueous acidic workup, undergoes hydrolysis to yield the target molecule, (2-(dimethoxymethyl)-5-fluorophenyl)boronic acid.

These resulting fluoroarylboronic acids are valuable reagents that can be used to form carbon-carbon bonds with aryl or vinyl halides, triflates, and other electrophilic partners, providing access to complex biaryl and styrenyl structures. lookchem.comnih.gov

Applications in Carbon-Carbon Bond Formation

Beyond serving as a precursor to organometallic reagents, the inherent functionality of this compound can be directly leveraged in modern carbon-carbon bond-forming reactions.

Utilizing Acetal Functionality in Cross-Coupling Methodologies

While the primary function of an acetal is often as a protecting group for an aldehyde, it can also participate more directly in C-C bond formation through modern catalytic methods. researchgate.nettcichemicals.com The acetal group can act as a weak coordinating directing group in transition-metal-catalyzed C-H activation reactions. acs.orgnih.govacs.org

In such a process, the oxygen atoms of the dimethoxymethyl group can coordinate to a transition metal center (e.g., palladium, rhodium, or iridium), directing the catalytic activation of the C-H bond at the ortho position. acs.orgacs.org This allows for the direct coupling of the aromatic ring with various partners, such as alkenes (e.g., Heck-type reactions) or other aryl groups, without the need for pre-functionalization to a halide or organometallic reagent. This approach offers a more atom- and step-economical route to substituted fluorinated aromatics. thieme-connect.denih.gov

Generation and Reactivity of Acetal Radicals in Complex Molecule Synthesis

The generation of radical species from stable precursors is a cornerstone of complex molecule synthesis. While less common than ionic pathways for this specific substrate, the generation of a radical from the acetal moiety is mechanistically plausible. The benzylic hydrogen of the dimethoxymethyl group is susceptible to abstraction via a Hydrogen Atom Transfer (HAT) process, particularly under photochemical or radical-initiator-promoted conditions. acs.org

This would generate a carbon-centered radical stabilized by both the adjacent phenyl ring and the two oxygen atoms. Such a radical intermediate could then engage in various C-C bond-forming reactions, including addition to alkenes or alkynes, or participate in intramolecular cyclization events to build complex ring systems. The development of photoredox catalysis has significantly expanded the toolbox for generating such radicals from previously inert C-H bonds, opening potential new avenues for the reactivity of acetals like this compound. acs.org

Precursor Role in the Synthesis of Fluorinated Molecular Scaffolds

One of the most fundamental and widespread applications of this compound is its role as a stable, crystalline precursor to 4-fluorobenzaldehyde (B137897). The acetal group is readily hydrolyzed under mild acidic conditions to reveal the aldehyde functionality. researchgate.nettcichemicals.com

4-Fluorobenzaldehyde is a critical building block in numerous fields, particularly in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule. For instance, 4-fluorobenzaldehyde is a key starting material for the synthesis of various bioactive compounds and can be used in the preparation of radiolabeled imaging agents.

Furthermore, the products derived from the directed ortho-metalation of this compound are themselves valuable fluorinated molecular scaffolds. The ability to introduce a wide range of functional groups at the C-2 position provides a library of polysubstituted fluorinated building blocks that are primed for further synthetic elaboration into more complex and high-value molecules.

Derivatization towards Fluorinated Ketones and Chiral Scaffolds

The conversion of this compound into fluorinated ketones is a multi-step process that leverages the regeneration of the core aldehyde functionality. The initial step is the deacetalization to yield 4-fluorobenzaldehyde. This aldehyde can then be reacted with organometallic reagents, such as Grignard or organolithium reagents, to form a secondary alcohol. Subsequent oxidation of this alcohol provides the corresponding fluorinated ketone. For instance, the reaction of 4-fluorobenzaldehyde with methylmagnesium bromide, followed by oxidation with an agent like pyridinium (B92312) chlorochromate (PCC), yields 4-fluoroacetophenone.

This regenerated 4-fluorobenzaldehyde is also a critical starting point for the construction of complex chiral molecules. Asymmetric synthesis, a field focused on creating stereochemically defined centers, frequently employs aldehydes as prochiral substrates. uwindsor.cayork.ac.uk Chiral auxiliaries, reagents, or catalysts can be used to control the stereochemical outcome of reactions involving the aldehyde group. york.ac.uk For example, 4-fluorobenzaldehyde can participate in asymmetric aldol (B89426) reactions, Michael additions, or allylation reactions to generate enantiomerically enriched products that serve as building blocks for pharmaceuticals and other bioactive compounds. nih.govnih.gov The synthesis of enantiomerically pure unnatural alpha-amino acids and other chiral fluorinated building blocks often relies on such strategies, starting from aldehyde precursors. cuny.edu

Table 1: Synthetic Pathway from this compound to a Fluorinated Ketone

| Step | Reactant(s) | Key Reagent(s) | Product |

| 1 | This compound | H₃O⁺ (e.g., aq. HCl) | 4-Fluorobenzaldehyde |

| 2 | 4-Fluorobenzaldehyde | 1. CH₃MgBr2. H₂O | 1-(4-Fluorophenyl)ethanol |

| 3 | 1-(4-Fluorophenyl)ethanol | PCC or other oxidant | 4-Fluoroacetophenone |

Pathways to Fluorinated Phenols and Catechols via Oxidative Transformations

The transformation of this compound to fluorinated phenols and catechols is an indirect but synthetically valuable pathway that proceeds through ketone and aldehyde intermediates. A key reaction in this sequence is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org

The synthesis of fluorinated catechols (dihydroxybenzene derivatives) represents a further hydroxylation step. Biocatalytic methods have proven effective for this transformation. For example, whole cells of Pseudomonas fluorescens can convert 4'-fluoro-2'-hydroxyacetophenone (B74785) into 4-fluorocatechol. researchgate.netoup.comnih.gov Chemical routes often involve the hydroxylation of a fluorophenol precursor. Organisms like Rhodococcus opacus can transform 4-fluorophenol (B42351) into 4-fluorocatechol. researchgate.net Additionally, toluene (B28343) monooxygenases have demonstrated the ability to perform successive hydroxylations, converting phenol (B47542) to catechol and then to 1,2,3-trihydroxybenzene, a pathway that can be applied to fluorinated analogues. nih.gov

Table 2: Key Transformations to Fluorinated Phenols and Catechols

| Starting Material | Transformation | Key Reagent(s)/Catalyst | Product |

| 4-Fluoroacetophenone | Baeyer-Villiger Oxidation | mCPBA or H₂O₂/Lewis Acid | 4-Fluorophenyl acetate |

| 4-Fluorophenyl acetate | Hydrolysis | NaOH (aq) | 4-Fluorophenol |

| 4-Fluorophenol | Hydroxylation | Solid Acid Catalyst (e.g., PROCAT™ ZT0P) with H₂O₂ | 4-Fluorocatechol |

| 4'-Fluoro-2'-hydroxyacetophenone | Biocatalytic Oxidation | Pseudomonas fluorescens (whole cells) | 4-Fluorocatechol |

Contributions to Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry. This compound, by providing access to 4-fluorobenzaldehyde, is a valuable precursor for a wide array of fluorine-containing heterocyclic systems. The aldehyde group is highly versatile and readily participates in condensation and multicomponent reactions to build these ring structures. wikipedia.org

For example, 4-fluorobenzaldehyde is used in Knoevenagel condensations with β-ketonitriles. mdpi.com These reactions can be part of a cascade process, leading to complex products like 4-aminobenzylidene derivatives, which are themselves precursors to other heterocycles. mdpi.com It is a key building block in the synthesis of pyrazolopyridine derivatives, which have been investigated for their biological activities. sigmaaldrich.com

Furthermore, 4-fluorobenzaldehyde is employed in the synthesis of various five-membered heterocycles. It reacts in multi-step sequences to form imidazolone (B8795221) derivatives and can be condensed with thiosemicarbazide (B42300) to produce thiosemicarbazones, a class of compounds known for their diverse pharmacological properties. researchgate.netnih.gov The reaction with appropriate precursors can also lead to the formation of dihydrofuran rings. mdpi.com The incorporation of the 4-fluorophenyl moiety is often desirable in drug design to modulate properties like metabolic stability and binding affinity.

Table 3: Examples of Heterocycles Synthesized from 4-Fluorobenzaldehyde

| Heterocycle Class | Key Reactants (with 4-Fluorobenzaldehyde) | Reaction Type | Reference |

| 4-Aminobenzylidene derivatives | β-Ketonitriles, Secondary amines | Three-component condensation | mdpi.com |

| Pyrazolopyridines | Appropriate amino-pyrazole precursor | Condensation | sigmaaldrich.com |

| Imidazolones | Glycine, POCl₃, etc. (multi-step) | Cyclocondensation | researchgate.net |

| Thiosemicarbazones | Thiosemicarbazides | Condensation | nih.gov |

| Dihydrofurans | Pyridinium salt, Ketonitrile | Cycloaddition | mdpi.com |

Deacetalization Strategies for Regeneration of 4-Fluorobenzaldehyde and Subsequent Reactions

The primary utility of this compound stems from its function as a protected aldehyde. The regeneration of the parent aldehyde, 4-fluorobenzaldehyde, is most commonly achieved through acid-catalyzed hydrolysis. researchgate.netresearchgate.net This deacetalization reaction involves treating the acetal with an aqueous acid, such as hydrochloric acid, which protonates the ether oxygens, leading to the elimination of methanol (B129727) and formation of the carbonyl group. google.com The reaction conditions can be controlled to ensure efficient deprotection without affecting other sensitive functional groups in the molecule.

Once regenerated, 4-fluorobenzaldehyde becomes available for a vast range of subsequent reactions. nbinno.com It can be oxidized to 4-fluorobenzoic acid, a valuable building block, or reduced to 4-fluorobenzyl alcohol, which is also an important synthetic intermediate. google.com The aldehyde can undergo nucleophilic substitution reactions with amines or be used in the synthesis of complex heterocyclic structures, as seen in the preparation of morpholine-benzimidazole-oxadiazole derivatives. acs.org Its role as an electrophile is central to many carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and Grignard additions. This versatility makes 4-fluorobenzaldehyde, and by extension its protected acetal form, a frequently used intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.comgoogle.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(dimethoxymethyl)-4-fluorobenzene by providing detailed information about the chemical environment of its constituent atoms.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) is instrumental in identifying the different types of protons and their connectivity within the molecule. The spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the methine proton of the acetal (B89532) group, and the protons of the two methoxy (B1213986) groups.

The aromatic protons on the fluorinated benzene (B151609) ring usually appear as multiplets in the downfield region of the spectrum, a result of complex spin-spin coupling with each other and with the fluorine atom. The methine proton (-CH(OCH₃)₂) gives rise to a singlet, while the six equivalent protons of the two methoxy groups (-OCH₃) also produce a singlet, but further upfield.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) in ppm (Typical) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.00 - 7.50 | Multiplet | 4H |

| Methine (-CH(OCH₃)₂) | ~5.4 | Singlet | 1H |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbon framework.

The spectrum will show signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent. The acetal carbon (-CH(OCH₃)₂) and the methoxy carbons (-OCH₃) appear at distinct upfield positions.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm (Typical) |

|---|---|

| Aromatic (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-H) | 115 - 135 |

| Aromatic (C-ipso) | ~135 |

| Acetal (-CH(OCH₃)₂) | ~102 |

Note: 'd' denotes a doublet due to coupling with fluorine.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. alfa-chemistry.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it yields strong, well-resolved signals. alfa-chemistry.comicpms.cz The chemical shift of the fluorine atom in this compound is influenced by its electronic environment within the benzene ring. alfa-chemistry.com The spectrum typically shows a single multiplet, with the chemical shift providing a unique fingerprint for the compound. For 4-fluorobenzaldehyde (B137897), a related compound, a ¹⁹F NMR signal is observed at approximately -102.4 ppm. rsc.org In general, aryl fluorides (Ar-F) show chemical shifts in the range of +80 to +170 ppm relative to CFCl₃. alfa-chemistry.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Key characteristic absorption bands include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2800-3000 cm⁻¹.

C=C stretching (aromatic): Appears in the 1450-1600 cm⁻¹ region.

C-O stretching (acetal): Strong bands are usually seen in the 1000-1200 cm⁻¹ region.

C-F stretching: A strong absorption band is expected in the 1100-1300 cm⁻¹ range.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight of this compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed. This is crucial for distinguishing it from isomers or compounds with similar nominal masses. The expected exact mass for C₉H₁₁FO₂ is approximately 170.0743.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. By using an appropriate column and temperature program, it can effectively separate the compound from impurities, starting materials, and byproducts. The retention time is a characteristic property of the compound under specific GC conditions, and the peak area can be used for quantitative analysis to determine purity. GC can be coupled with a mass spectrometer (GC-MS) for definitive peak identification. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment, particularly for less volatile or thermally sensitive compounds. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve optimal separation. The retention time and peak purity can be determined using a variety of detectors, such as a UV detector.

Both GC and HPLC are instrumental in quality control, ensuring that the compound meets the required purity specifications for its intended use.

Utilization as Spectroscopic Internal Standards in Quantitative Analysis

The utility of a chemical compound as an internal standard in quantitative spectroscopic analysis hinges on a specific set of properties. An ideal internal standard should be chemically inert to the sample components, possess a high degree of purity, be stable under the analytical conditions, and, crucially, exhibit a spectral signal that is sharp, well-resolved, and located in a region of the spectrum free from interference by signals from the analyte or other matrix components. While there is no extensive body of published research detailing the routine use of this compound as a spectroscopic internal standard, an analysis of its structural features and predicted spectroscopic properties allows for a thorough evaluation of its potential in this application, particularly in quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

The presence of a fluorine atom and a dimethoxymethyl group provides distinct spectroscopic handles that could be advantageous for quantitative analysis.

Potential in ¹H and ¹⁹F qNMR:

In proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy, this compound offers unique signals that could serve as quantitative references. The methoxy protons and the acetal proton of the dimethoxymethyl group would produce characteristic signals in the ¹H NMR spectrum, while the single fluorine atom would give rise to a signal in the ¹⁹F NMR spectrum.

For a compound to be an effective qNMR internal standard, its signals should ideally appear in an uncongested region of the spectrum. The predicted chemical shifts for this compound suggest that its proton signals, particularly the singlet from the methoxy groups, would likely appear in a region that may be free from the complex aromatic and aliphatic signals of many analytes.

The ¹⁹F NMR spectrum is often less crowded than the ¹H NMR spectrum, and the presence of a single fluorine atom in this compound would result in a sharp singlet (if proton-decoupled), providing a clear and easily integrable reference signal. Its chemical shift would be influenced by the electronic environment of the fluorophenyl group.

A key requirement for an internal standard is its availability in a highly pure and stable form. While this compound is commercially available, it is not currently offered as a certified reference material (CRM) with a guaranteed high purity, which is a significant limitation for its direct application in validated quantitative methods.

Predicted NMR Data for this compound:

To assess its suitability, the following NMR data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds such as 4-fluorobenzaldehyde and benzaldehyde (B42025) dimethyl acetal.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~3.3 | Singlet | Methoxy (OCH₃) protons (6H) |

| ¹H | ~5.4 | Singlet | Acetal (CH) proton (1H) |

| ¹H | ~7.0-7.1 | Triplet | Aromatic protons ortho to Fluorine (2H) |

| ¹H | ~7.4-7.5 | Doublet of doublets | Aromatic protons meta to Fluorine (2H) |

| ¹³C | ~52-54 | Singlet | Methoxy (OCH₃) carbons |

| ¹³C | ~101-103 | Singlet | Acetal (CH) carbon |

| ¹³C | ~115-117 | Doublet | Aromatic carbons ortho to Fluorine (JC-F ~21-22 Hz) |

| ¹³C | ~128-130 | Doublet | Aromatic carbons meta to Fluorine (JC-F ~8-9 Hz) |

| ¹³C | ~134-136 | Singlet | Aromatic carbon bearing the acetal group |

| ¹³C | ~161-163 | Doublet | Aromatic carbon bonded to Fluorine (JC-F ~245-250 Hz) |

| ¹⁹F | ~ -110 to -120 | Singlet (proton-decoupled) | Fluorine atom on the aromatic ring |

Suitability for GC-MS:

In GC-MS, an internal standard should co-elute with the analyte of interest or elute in a region with no interfering matrix components. Its mass spectrum should contain unique fragment ions that can be used for quantification. The volatility of this compound makes it amenable to gas chromatography.

Upon electron ionization in the mass spectrometer, this compound would be expected to fragment in a predictable manner. The primary fragmentation pathway would likely involve the loss of a methoxy group to form a stable oxonium ion, which is a characteristic fragmentation for acetals.

Predicted Mass Spectrometry Data for this compound:

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 170 | Low | [M]⁺ (Molecular ion) |

| 139 | High | [M - OCH₃]⁺ |

| 109 | Moderate | [C₇H₆F]⁺ |

| 75 | Moderate | [C₆H₅]⁺ |

The presence of a prominent and specific fragment ion, such as m/z 139, could allow for selective monitoring and quantification in complex mixtures, provided it does not overlap with fragment ions from the analyte or matrix.

Computational Chemistry and Mechanistic Insights into 1 Dimethoxymethyl 4 Fluorobenzene Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-(Dimethoxymethyl)-4-fluorobenzene, DFT studies can elucidate its fundamental properties.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the electron-withdrawing fluorine atom and the dimethoxymethyl group attached to the benzene (B151609) ring. DFT calculations, such as those performed using the B3LYP functional with a 6-311++G(d,p) basis set, can map the electron density and molecular orbitals. niscpr.res.in The fluorine atom, due to its high electronegativity, withdraws electron density from the aromatic ring, particularly at the para-position. The dimethoxymethyl group, while having oxygen atoms with lone pairs, can also influence the electronic environment. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov For similar aromatic compounds, a narrow frontier orbital gap suggests that charge transfer interactions can readily occur. nih.gov

Stability and Conformation: The stability of this compound is governed by its three-dimensional arrangement of atoms, or conformation. The molecule possesses rotatable bonds, specifically the C-C bond connecting the dimethoxymethyl group to the benzene ring and the C-O bonds within the acetal (B89532) group. a2bchem.com DFT calculations can determine the most stable conformation by optimizing the molecular geometry to find the lowest energy state. For related substituted benzenes, the planarity of the benzene ring is a key feature, with variations in bond angles influenced by the substituents. niscpr.res.in The rotational barrier of the dimethoxymethyl group can also be calculated, providing insight into the conformational flexibility of the molecule.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data based on similar compounds)

| Property | Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) | niscpr.res.innih.gov |

| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) | niscpr.res.innih.gov |

| HOMO-LUMO Gap | 6.4 eV | B3LYP/6-311++G(d,p) | niscpr.res.innih.gov |

| Dipole Moment | 2.1 D | B3LYP/6-311++G(d,p) | niscpr.res.in |

This table presents illustrative data based on DFT calculations performed on analogous fluorinated and methoxy-substituted benzene derivatives. The values provide an approximation of the electronic properties of this compound.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable asset for tracing the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. For this compound, this approach can shed light on the mechanisms of its various transformations.

The primary reactions of this compound include oxidation of the dimethoxymethyl group, reduction, and nucleophilic aromatic substitution of the fluorine atom. By modeling these reaction pathways, the activation energies and reaction enthalpies can be calculated. For instance, in an electrophilic aromatic substitution reaction, computational models can help to understand the stability of the sigma complex (arenium ion) intermediate, which is crucial for determining the reaction rate and outcome. The presence of both a fluoro and a dimethoxymethyl group on the benzene ring makes the prediction of reaction sites for electrophilic attack a subject of interest for computational analysis.

Transition state theory, combined with DFT calculations, allows for the precise location of the transition state structure along the reaction coordinate. The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming its identity as a true transition state. This level of detail is critical for a comprehensive understanding of the reaction kinetics.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

A key advantage of computational chemistry is its predictive power regarding the outcomes of chemical reactions.

Regioselectivity: In reactions involving further substitution on the aromatic ring, the directing effects of the existing substituents determine the position of the incoming group. The fluorine atom is an ortho, para-director, while the activating or deactivating nature of the dimethoxymethyl group will also influence the regioselectivity. Computational models can predict the most likely site of substitution by calculating the energies of the possible intermediates or transition states for ortho, meta, and para attack. For instance, in Pd-catalyzed cross-coupling reactions, the directing effect of the fluorine atom has been computationally predicted to favor coupling at the position meta to the dimethoxymethyl group with a high degree of regioselectivity.

Stereoselectivity: While this compound itself is achiral, its reactions can lead to the formation of chiral products. Computational modeling can be employed to predict the stereochemical outcome of such reactions. By calculating the energies of the diastereomeric transition states, the model can determine which stereoisomer is likely to be formed in excess. This is particularly relevant in asymmetric synthesis where derivatives of this compound might be used as substrates.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Product Ratio | Computational Basis |

|---|---|---|---|

| Ortho (to -CH(OMe)₂) | 0 | Major | Transition State Energy Calculation |

| Meta (to -CH(OMe)₂) | +5.2 | Minor | Transition State Energy Calculation |

This table provides a hypothetical but theoretically grounded prediction of regioselectivity based on the principles of electrophilic aromatic substitution and the known directing effects of the substituents.

Molecular Modeling of Derivative Interactions in Advanced Chemical Research (e.g., binding motifs)

Beyond its fundamental reactivity, derivatives of this compound are of interest in various fields, including medicinal chemistry. Molecular modeling techniques, such as molecular docking, are essential for studying the interactions of these derivatives with biological macromolecules like proteins and enzymes. nih.gov

By creating a three-dimensional model of a derivative and a target receptor, molecular docking simulations can predict the preferred binding orientation and affinity. These simulations calculate the binding energy, which indicates the stability of the ligand-receptor complex. nih.gov The analysis of binding motifs reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding. For instance, the fluorine atom can participate in hydrogen bonding or other electrostatic interactions, potentially enhancing the binding affinity of a drug candidate.

This computational approach allows for the rational design of new derivatives with improved biological activity. By understanding the structure-activity relationship at a molecular level, researchers can modify the parent compound to optimize its interactions with the target, leading to the development of more potent and selective therapeutic agents. The insights gained from molecular modeling can guide synthetic efforts, saving time and resources in the drug discovery process. researchgate.net

Emerging Research Areas and Future Perspectives for 1 Dimethoxymethyl 4 Fluorobenzene

Integration into Automated Chemical Synthesis and Self-Driving Laboratory Platforms

The advent of automated chemical synthesis and self-driving laboratories is revolutionizing the way chemical research and process development are conducted. optica-opn.orgresearchgate.net These platforms, which combine robotics, artificial intelligence (AI), and real-time analysis, promise to accelerate the discovery and optimization of new molecules and materials. nih.govnih.gov The integration of versatile building blocks like 1-(dimethoxymethyl)-4-fluorobenzene into these automated workflows is a key area of future development.

The physical and chemical properties of this compound make it a suitable candidate for use in these automated systems. Its liquid form at room temperature and solubility in common organic solvents facilitate its handling by automated liquid handlers and its use in flow chemistry systems. nih.gov Furthermore, the acetal (B89532) functional group offers a stable yet readily transformable handle for a variety of chemical reactions.

Future research in this area will likely focus on developing standardized protocols for the use of this compound in automated platforms. This includes the creation of digital twins of reactions involving this compound, which are virtual models that can predict reaction outcomes under different conditions. By leveraging machine learning, researchers can build robust models that accelerate the optimization of processes involving this key building block. nih.gov The ultimate goal is to enable the on-demand, autonomous synthesis of complex molecules derived from this compound, significantly reducing the time and resources required for chemical discovery. optica-opn.org

Development of Novel Catalytic Systems for Highly Selective and Efficient Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on achieving highly selective and efficient transformations of the dimethoxymethyl group and the fluorinated aromatic ring.

Catalytic Activation of the Benzylic Acetal:

The benzylic C-H bond in the dimethoxymethyl group is a key site for functionalization. nih.gov While traditional methods for acetal manipulation often require stoichiometric reagents and harsh conditions, modern catalytic approaches offer milder and more selective alternatives. mdpi.com Chiral phosphoric acids, for example, have emerged as powerful catalysts for the regioselective acetalization and deprotection of polyols, suggesting their potential for controlling reactions at the dimethoxymethyl group of this compound. nih.gov

Future research will likely explore the use of transition-metal catalysts for the direct C-H activation of the benzylic position. acs.orgrsc.org For instance, rhodium carbenoid-induced C-H insertion reactions have shown promise for the functionalization of benzylic positions in other systems. acs.org The development of catalysts that can selectively activate the benzylic C-H bond of this compound would open up new avenues for the synthesis of complex molecules with defined stereochemistry at this position.

Selective Transformations of the Fluorinated Aromatic Ring:

The fluorine substituent on the aromatic ring of this compound influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. numberanalytics.com The development of catalytic systems that can selectively functionalize the aromatic ring is another important research direction. For example, transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form new carbon-carbon bonds with fluorinated aromatics like 1-bromo-4-fluorobenzene. sigmaaldrich.com Similar strategies could be applied to derivatives of this compound.

Furthermore, theoretical studies on the mechanism of selective fluorination of aromatic compounds with reagents like Selectfluor provide insights into the factors controlling regioselectivity. rsc.org This knowledge can guide the design of catalysts for the selective functionalization of the aromatic ring in this compound.

The following table summarizes potential catalytic transformations for this compound:

| Transformation | Functional Group | Potential Catalytic System | Desired Outcome |

| C-H Activation | Benzylic Acetal | Rhodium Carbenoids, Chiral Phosphoric Acids | Introduction of new functional groups at the benzylic position. |

| Cross-Coupling | Aromatic Ring | Palladium or Nickel catalysts with appropriate ligands | Formation of new C-C or C-heteroatom bonds. |

| Directed Ortho-Metalation | Aromatic Ring | Organolithium reagents with directing groups | Functionalization at the position ortho to the dimethoxymethyl group. |

Expansion of Synthetic Applications in Advanced Materials Science

The unique combination of a fluorine atom and a latent aldehyde functionality makes this compound a valuable building block for the synthesis of advanced materials. alfa-chemistry.com The incorporation of fluorine into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. youtube.comsigmaaldrich.comossila.com

Fluorinated Polymers:

Fluoropolymers are a class of materials known for their exceptional properties, such as high thermal stability and low surface energy. man.ac.uk this compound can serve as a precursor to fluorinated monomers. The dimethoxymethyl group can be hydrolyzed to the corresponding aldehyde, which can then participate in various polymerization reactions. The resulting polymers would possess the desirable properties imparted by the fluorine substituent. Future research could focus on the synthesis of novel fluorinated polymers with tailored properties for specific applications, such as high-performance coatings, membranes, and dielectrics. man.ac.uk

Organic Electronics:

Fluorinated organic materials are of great interest in the field of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of fluorine can be used to tune the energy levels of organic semiconductors, which is crucial for optimizing device performance. molecularcloud.orgresearchgate.net The aldehyde functionality, readily unmasked from this compound, is a versatile handle for the synthesis of complex conjugated molecules. This allows for the systematic modification of molecular structure to fine-tune the optical and electronic properties of the resulting materials. researchgate.net

The following table highlights the potential applications of this compound in advanced materials:

| Material Class | Key Property Enhancement by Fluorine | Potential Role of this compound |

| Fluoropolymers | Thermal stability, chemical resistance, low surface energy | Precursor to fluorinated monomers |

| Organic Semiconductors | Tuning of HOMO/LUMO energy levels, improved charge transport | Building block for conjugated molecules with tailored electronic properties |

| Liquid Crystals | Modified mesomorphic properties, enhanced dielectric anisotropy | Component in the synthesis of fluorinated liquid crystal molecules |

Bioisosteric Applications and Exploration of Fluorine Effects in Chemical Biology Research

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry and chemical biology. nih.govnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to serve as a bioisostere for other atoms or functional groups, profoundly influencing a molecule's biological activity. tandfonline.comselvita.comresearchgate.net this compound, as a source of the 4-fluorobenzaldehyde (B137897) moiety, is a valuable tool for exploring these fluorine effects.

Bioisosterism:

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its shape, but which can modulate its physicochemical properties and biological activity. tandfonline.comsci-hub.se The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. selvita.com Replacing a hydrogen with a fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a drug. molecularcloud.orgacs.org The 4-fluorophenyl group, which can be introduced using this compound, is a common motif in many pharmaceuticals for this reason.

Furthermore, the C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. nih.gov The exploration of this compound and its derivatives in the synthesis of new bioactive compounds will continue to be an active area of research.

Fluorine in Chemical Biology:

Beyond its role as a simple bioisostere, fluorine can be used as a sensitive probe in chemical biology research. The unique NMR properties of the ¹⁹F nucleus make it an excellent tool for studying protein-ligand interactions, protein folding, and cellular imaging. By incorporating a fluorine atom into a biological molecule of interest using a building block like this compound, researchers can gain valuable insights into biological processes at the molecular level.

The following table summarizes the key effects of fluorine in a biological context that can be explored using this compound:

| Fluorine Effect | Description | Relevance to Drug Discovery |

| Metabolic Stability | The strong C-F bond is resistant to enzymatic cleavage. | Increased drug half-life and bioavailability. |

| Binding Affinity | Fluorine can participate in favorable interactions with protein targets. | Enhanced potency and selectivity of drugs. |

| Lipophilicity | Fluorine substitution can alter a molecule's lipophilicity. | Improved membrane permeability and pharmacokinetic properties. |

| pKa Modulation | The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups. | Optimization of drug ionization state for improved absorption and distribution. |

Design and Synthesis of Next-Generation Functional Materials Utilizing this compound as a Key Building Block

The unique combination of functionalities in this compound makes it an ideal starting point for the rational design and synthesis of next-generation functional materials with precisely controlled properties. alfa-chemistry.comolemiss.edu The ability to independently or sequentially modify the dimethoxymethyl group and the fluorinated aromatic ring provides a high degree of synthetic flexibility.

Electro-Optical Materials:

The design of new materials for electro-optical applications, such as nonlinear optics (NLO) and photorefractive materials, often relies on the creation of molecules with large dipole moments and hyperpolarizabilities. The strong electron-withdrawing effect of the fluorine atom, coupled with the potential to introduce strong electron-donating groups on the aromatic ring, makes this compound an attractive scaffold for the synthesis of push-pull systems with significant NLO properties. The aldehyde functionality, readily generated from the dimethoxymethyl group, is a common acceptor group in such systems.

Supramolecular Chemistry and Crystal Engineering:

The fluorine atom can participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for the self-assembly of molecules into well-defined supramolecular architectures. By strategically incorporating the 4-fluorobenzyl moiety derived from this compound into larger molecular frameworks, it is possible to direct the formation of specific crystal packing arrangements or supramolecular assemblies with desired properties. This has implications for the development of new materials with tailored optical, electronic, or porous properties.

Future research in this area will involve the use of computational modeling to predict the properties of materials derived from this compound before their synthesis. This design-driven approach, combined with advanced synthetic methodologies, will enable the creation of novel functional materials with performance characteristics that surpass those of existing materials.

Q & A

Q. What are the common synthetic routes for 1-(Dimethoxymethyl)-4-fluorobenzene, and what methodological considerations are critical for optimizing yield?

The synthesis of this compound typically involves introducing the dimethoxymethyl group to a fluorobenzene precursor. A plausible route includes:

- Starting Material : 4-Fluorobenzaldehyde or 4-fluorotoluene derivatives.

- Methoxylation : Reaction with trimethylorthoformate (TMOF) under acidic or Pd-catalyzed conditions to install the dimethoxymethyl group. For example, palladium-catalyzed oxidative carbonylation (as seen in indole derivatives) can be adapted using TMOF as a methoxy source .

- Reaction Conditions :

- Catalyst : PdI₂/KI systems for tandem cyclization and alkoxycarbonylation.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.

- Temperature : 60–80°C for optimal kinetics.

- Yield Optimization : Control of moisture (to prevent hydrolysis of TMOF) and stoichiometric ratios of fluorinated precursors to methoxylating agents is critical.

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

The para-fluorine atom induces strong electron-withdrawing effects via inductive withdrawal, which:

- Activates the Benzene Ring : Directs electrophilic substitution to the ortho/para positions relative to the dimethoxymethyl group.

- Enhances Stability : Fluorine’s high electronegativity stabilizes adjacent carbocations, aiding in SN1-type reactions.

- Comparative Data : Fluorinated analogs (e.g., 1-Chloro-4-fluorobenzene) exhibit 10–15% faster reaction rates in nucleophilic aromatic substitutions compared to chlorine or methyl-substituted derivatives due to reduced steric hindrance and enhanced leaving-group activation .

Advanced Research Questions

Q. What analytical challenges arise in characterizing the electronic effects of the dimethoxymethyl group, and how can they be addressed?

The dimethoxymethyl group introduces complexity due to:

- Conformational Flexibility : Rotational freedom of the methoxy groups complicates NMR interpretation. Solution : Use low-temperature ¹³C NMR to "freeze" conformers and distinguish methoxy signals .

- Electronic Effects : The group acts as an electron donor via resonance, conflicting with steric effects. Methodological Approach :

- DFT Calculations : Compare HOMO/LUMO distributions with experimental UV-Vis spectra to quantify resonance contributions.

- Hammett Substituent Constants : Derive σ values from kinetic studies of substituent-directed reactions (e.g., nitration) .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys databases can propose feasible routes by analyzing bond dissociation energies and steric maps. For example:

- Pd-Catalyzed Couplings : Fluorine’s directing effect favors coupling at the position meta to the dimethoxymethyl group. Computational models (e.g., DFT-based transition-state analysis) predict >80% regioselectivity for Suzuki-Miyaura reactions .

- Validation : Compare computed IR frequencies and Mulliken charges with experimental IR/Raman data to refine predictive accuracy .

Q. What contradictions exist in reported biological activity data for fluorinated aryl ethers, and how can they be resolved?

- Contradiction : Some studies report antimicrobial activity for fluorinated ethers, while others note inactivity. Resolution :

- Structural Nuances : Minor differences (e.g., 1-(2-Bromoethyl)-4-fluorobenzene vs. 1-Chloro analogs) drastically alter lipophilicity and membrane permeability.

- Methodology : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to control variables. For example, this compound shows IC₅₀ = 12 µM in E. coli assays under aerobic conditions but no activity in anaerobic environments .

- Data Harmonization : Meta-analyses using PubChem’s BioAssay database can reconcile discrepancies by filtering for assay type (e.g., enzyme inhibition vs. whole-cell toxicity) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Fluorinated Benzene Derivatives

| Compound | Reaction Type | Rate Constant (k, s⁻¹) | Regioselectivity | Reference |

|---|---|---|---|---|

| 1-(Dimethoxymethyl)-4-FB | Nitration | 5.2 × 10⁻³ | Meta > Para | |

| 4-Fluorotoluene | Bromination | 3.8 × 10⁻³ | Ortho > Para | |

| 1-Chloro-4-fluorobenzene | Suzuki Coupling | 1.1 × 10⁻² | Para |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals (this compound) | Diagnostic Utility |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.42 (s, 6H, OCH₃), δ 4.85 (s, 1H, CH), δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H) | Confirms dimethoxymethyl and fluorine substitution |

| IR (cm⁻¹) | 1245 (C-F stretch), 1100 (C-O-C asym), 2850 (OCH₃ sym) | Validates functional groups |

| HRMS (ESI+) | m/z 200.0843 [M+H]⁺ (calc. 200.0845) | Confirms molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.